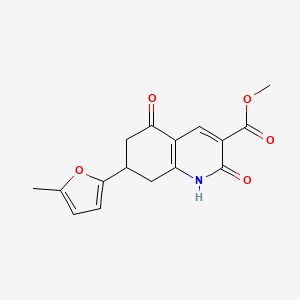
Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Vue d'ensemble
Description
The compound is a derivative of hexahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of multiple functional groups such as carboxylate and dioxo groups suggests that this compound could participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The hexahydroquinoline core provides a rigid bicyclic structure, while the furan ring introduces an element of aromaticity . The dioxo group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the carboxylate group could participate in acid-base reactions, and the dioxo group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water . The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure.Applications De Recherche Scientifique
NMR and ab initio Studies
The compound has been studied for its dynamic NMR and ab initio properties. Akhmedov et al. (2004) explored the presence of rotational conformers (rotamers) in derivatives similar to the compound , using 1H and 13C NMR spectroscopy. The study suggests important insights into the rotational dynamics of such molecules (Akhmedov, Myshakin, & Hall, 2004).
Crystallography and Stereochemistry
Linden et al. (2006) investigated the cocrystals of diastereoisomers of similar hexahydroquinoline derivatives. Their findings provide valuable information on the crystal structure and stereochemistry of such compounds (Linden, Gündüz, Şimşek, & Şafak, 2006).
Synthetic Applications
Nomura et al. (1986) described the synthesis of related compounds, highlighting the chemical processes and reactions that could be applied to the compound for potential synthetic uses (Nomura, Okazaki, Hori, & Yoshii, 1986).
Propriétés
IUPAC Name |
methyl 7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-8-3-4-14(22-8)9-5-12-10(13(18)6-9)7-11(15(19)17-12)16(20)21-2/h3-4,7,9H,5-6H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMLNWKLGPSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456768.png)

![3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1456770.png)

![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)
![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)
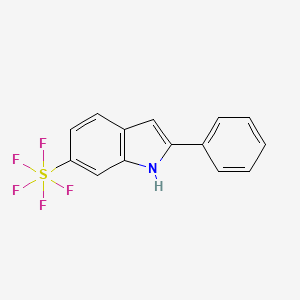
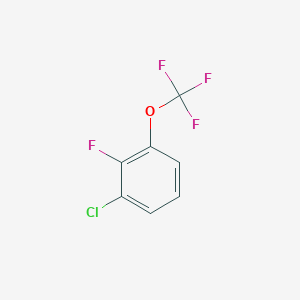

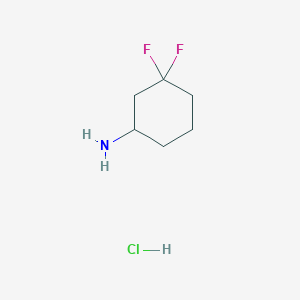
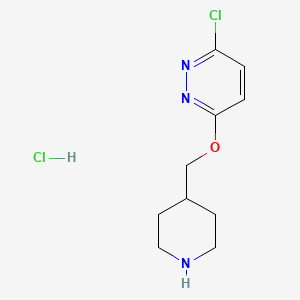
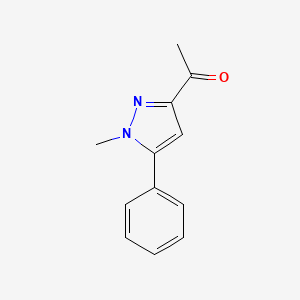
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)